Methyl 3-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-2-Carboxylate
Description
Historical Development of Functionalized Thiophene Derivatives
The history of functionalized thiophene derivatives traces back to the seminal discovery by Viktor Meyer in 1882, when thiophene was first identified as a contaminant in benzene. Meyer observed that isatin forms a blue dye when mixed with sulfuric acid and crude benzene, leading to the isolation of thiophene as the actual substance responsible for this reaction. This discovery marked the beginning of extensive research into thiophene chemistry, which has continued to evolve over more than a century.
The development of synthetic methodologies for thiophene derivatives gained momentum with the establishment of classical synthetic approaches. The Paal-Knorr thiophene synthesis emerged as one of the fundamental methods, involving the conversion of 1,4-dicarbonyl compounds into thiophene in the presence of sulfiding reagents such as Lawesson's reagent or phosphorus pentasulfide under acidic conditions. This method provided a reliable pathway for constructing the thiophene ring system, though it was often characterized by harsh experimental conditions and limited effectiveness with numerous functional groups.
The Gewald reaction, developed later, represented a significant advancement in thiophene synthesis methodology. This reaction involves the condensation of an aliphatic aldehyde or ketone compound with an active cyano ester in the presence of a base and sulfur. The reaction mechanism was elucidated thirty years after its discovery, revealing that the first step is a Knoevenagel condensation between the ketone and the alpha-cyanoester to produce a stable intermediate, followed by cyclization and tautomerization to produce the desired thiophene product. The Gewald reaction has proven particularly valuable for the synthesis of 2-aminothiophene derivatives, which serve as important building blocks for more complex structures.
Modern developments in thiophene chemistry have focused on achieving greater selectivity and efficiency in synthetic processes. Recent advances include heterocyclization approaches using sulfur-containing alkyne substrates, which allow the construction of the thiophene ring with desired substitution patterns in a regiospecific manner and typically with high atom economy. These processes represent a significant step forward toward direct and atom-economical entry to this important class of aromatic heterocycles. Catalytic methods have also emerged, with organometallic catalysis opening pathways for metal-catalyzed sulfur-heterocyclization reactions leading to thiophenes under particularly mild and efficient reaction conditions.
The evolution of multicomponent reactions has further expanded the synthetic toolkit for thiophene derivatives. Researchers have developed one-pot synthesis methods that decrease the quantity of synthetic procedures, thereby reducing waste and enhancing overall efficiency. These approaches include reactions involving ammonium thiocyanate, acyl chlorides, alpha-halo carbonyls, and enaminones, conducted without solvents at moderate temperatures. Such methodological advances have enabled the preparation of thiophene derivatives with varied substitution patterns through single-step reactions.
Significance of Amino-Substituted Thiophene Carboxylates in Chemical Research
Amino-substituted thiophene carboxylates occupy a central position in contemporary chemical research due to their remarkable versatility as both synthetic intermediates and biologically active compounds. The 2-aminothiophene scaffold, in particular, has emerged as one of the most important five-membered heterocyclic building blocks in organic synthesis. The chemistry of these molecules continues to develop based on the foundational cyclization methodology established by Gewald, and their synthetic accessibility combined with diverse reactivity patterns makes them invaluable tools for medicinal chemists and materials scientists.
The biological significance of amino-substituted thiophene carboxylates stems from their extensive spectrum of pharmacological activities. Research has demonstrated that compounds containing the 2-aminothiophene moiety exhibit antimitotic, antimicrobial, anti-inflammatory, anticonvulsant, antipsychotic, antiarrhythmic, anti-anxiety, antifungal, antioxidant, estrogen receptor regulating, and anti-cancer properties. This broad range of biological activities has positioned these compounds as valuable scaffolds for drug discovery, with numerous pharmaceutical formulations containing thiophene nuclei already approved for clinical use.
The structural features that contribute to the significance of amino-substituted thiophene carboxylates include their electron-rich characteristics and bioisosteric properties, which enhance their capacity to interact with diverse biological targets. The planarity of the thiophene ring contributes to effective binding with receptors, while the lipophilicity of the thiophene moiety facilitates membrane permeability and blood-brain barrier penetration, making these compounds particularly valuable for neurological applications. The aromaticity and hydrophobicity of thiophenes also enhance their efficacy as anti-inflammatory agents by improving their interaction with cyclooxygenases, lipoxygenases, and other enzymes involved in inflammatory processes.
In materials science applications, amino-substituted thiophene carboxylates serve as important precursors for the development of conducting polymers and organic semiconductors. The electron-rich nature of the thiophene ring system makes these compounds suitable for applications in organic light-emitting diodes, organic field-effect transistors, and other electronic devices. The ability to functionalize these compounds with various substituents allows for fine-tuning of their electronic properties to meet specific application requirements.
The synthetic utility of amino-substituted thiophene carboxylates extends to their role as versatile building blocks for constructing more complex heterocyclic systems. These compounds can undergo various transformations, including cyclization reactions, cross-coupling reactions, and condensation reactions, to generate diverse molecular architectures. The presence of both amino and carboxylate functional groups provides multiple sites for further derivatization, enabling the synthesis of hybrid molecules and conjugates with enhanced biological or materials properties.
Recent research has focused on developing structure-activity relationships for amino-substituted thiophene carboxylates to optimize their biological activities. Studies have revealed that specific substitution patterns and stereochemical configurations can significantly influence the potency and selectivity of these compounds against various biological targets. This understanding has facilitated the rational design of more effective therapeutic agents and has guided the development of combinatorial libraries for lead optimization in drug discovery programs.
Position of Methyl 3-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-2-Carboxylate Within Heterocyclic Chemistry
This compound represents a sophisticated example of functionalized thiophene chemistry, incorporating multiple structural elements that contribute to its unique chemical and biological properties. The compound features a thiophene core substituted at the 2-position with a methyl carboxylate group and at the 3-position with a chloromethylbenzoyl amino substituent. This substitution pattern places it within the broader category of 3-amino-2-thiophenecarboxylate derivatives, which have gained significant attention for their biological activities and synthetic utility.
The molecular structure of this compound can be analyzed in terms of its key structural components. The thiophene ring system provides the aromatic heterocyclic foundation, while the methyl carboxylate group at the 2-position introduces ester functionality that can participate in various chemical transformations. The 3-amino substituent is further functionalized with a chloromethylbenzoyl group, creating an amide linkage that extends the molecular framework and introduces additional sites for potential biological interactions. The chloromethyl substituent on the benzoyl group provides a reactive handle for further synthetic modifications or cross-linking reactions.
The chemical properties of this compound are influenced by the electron distribution within the molecule. The thiophene ring exhibits electron-rich characteristics due to the sulfur atom's lone pairs, with one electron pair participating in the aromatic sextet. This aromaticity makes the thiophene ring reactive toward electrophilic substitution reactions, though the existing substituents provide some steric and electronic protection. The methyl ester group can undergo hydrolysis under appropriate conditions to yield the corresponding carboxylic acid, while the amide linkage provides stability under physiological conditions but can be cleaved under more forcing conditions.
The synthetic accessibility of this compound likely involves multi-step procedures starting from simpler thiophene precursors. One potential synthetic route could involve the preparation of methyl 3-amino-2-thiophenecarboxylate as an intermediate, which can be synthesized via the Gewald reaction using appropriate starting materials. The amino group of this intermediate can then be acylated with 3-chloromethylbenzoyl chloride under basic conditions to yield the final product. Alternative synthetic approaches might involve different orders of functional group introduction or the use of different protecting group strategies to achieve the desired substitution pattern.
The compound's position within heterocyclic chemistry is further defined by its potential applications in medicinal chemistry and materials science. The combination of the thiophene core with the specific substitution pattern creates opportunities for biological activity through multiple mechanisms of action. The amide functionality can participate in hydrogen bonding interactions with biological targets, while the aromatic systems can engage in pi-pi stacking interactions. The chloromethyl group provides a potential site for covalent modification of biological targets or for cross-linking reactions in materials applications.
Recent research on related thiophene derivatives has demonstrated the potential for compounds with similar structural features to exhibit significant biological activities. Studies on 2-aminothiophene-3-carboxylates have shown their effectiveness as adenosine receptor allosteric enhancers, with structure-activity relationship studies revealing the importance of specific substitution patterns for biological activity. The incorporation of additional aromatic substituents, such as the chloromethylbenzoyl group in the target compound, may enhance binding affinity and selectivity for specific biological targets.
The compound also represents an example of the trend toward increasingly complex thiophene derivatives in contemporary chemical research. While early thiophene chemistry focused on simple substituted derivatives, modern synthetic capabilities allow for the preparation of highly functionalized molecules that incorporate multiple pharmacophores or functional groups within a single structure. This approach enables the development of compounds with multiple mechanisms of action or enhanced selectivity profiles, which is particularly valuable in drug discovery applications.
Properties
IUPAC Name |
methyl 3-[[3-(chloromethyl)benzoyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3S/c1-19-14(18)12-11(5-6-20-12)16-13(17)10-4-2-3-9(7-10)8-15/h2-7H,8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDJCZIESZVKBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC=CC(=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380607 | |
| Record name | Methyl 3-[3-(chloromethyl)benzamido]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-11-5 | |
| Record name | Methyl 3-[3-(chloromethyl)benzamido]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-2-Carboxylate typically involves multiple steps:
Preparation of Methyl 3-(Chloromethyl)Benzoate: This intermediate is synthesized by reacting benzoic acid with anhydrous thionyl chloride to form benzoic acid chloride, which then reacts with methanol to produce methyl benzoate.
Formation of the Thiophene Derivative:
Coupling Reaction: The final step involves coupling the Methyl 3-(Chloromethyl)Benzoate with the thiophene derivative under suitable conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-2-Carboxylate can undergo various chemical reactions, including:
Electrophilic Substitution: The thiophene ring can participate in electrophilic substitution reactions due to its electron-rich nature.
Nucleophilic Substitution: The chloromethyl group can be a site for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, sulfonating agents, and nitrating agents under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are typically employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution on the thiophene ring can yield halogenated or nitrated derivatives, while nucleophilic substitution can replace the chloromethyl group with various nucleophiles .
Scientific Research Applications
Methyl 3-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-2-Carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents due to its unique structural features.
Materials Science: The compound’s thiophene ring makes it suitable for use in organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It can be used in the development of bioactive molecules with antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of Methyl 3-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-2-Carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3- vs. 4-(Chloromethyl)Benzoyl Chloride Derivatives
The 3-(chloromethyl)benzoyl group in the target compound contrasts with its 4-substituted isomer (). Key differences include:
- Boiling Points : 3-(Chloromethyl)benzoyl chloride (149–150°C at 20 mmHg) has a higher boiling point than the 4-isomer (126–128°C at 6 mmHg), likely due to differences in molecular packing and polarity .
- Melting Points : The 4-isomer exhibits a distinct melting point (30–32°C), while the 3-isomer remains liquid at room temperature, influencing their handling and storage .
Thiophene-2-Carboxylate Derivatives
- Methyl 3-(Chloromethyl)Thiophene-2-Carboxylate (): Molecular Weight: 190.65 g/mol (vs. estimated ~300–330 g/mol for the target compound). Structure: Features a chloromethyl group directly on the thiophene ring, lacking the benzoyl-amino moiety. Reactivity: The chloromethyl group here is more accessible for nucleophilic substitution, making it a simpler precursor for alkylation reactions .
- Methyl 3-({2-[(2-Aminophenyl)Sulfanyl]Acetyl}Amino)-2-Thiophenecarboxylate (): Molecular Weight: 322.41 g/mol. Structure: Incorporates a sulfanyl-acetyl group instead of a benzoyl group.
Physicochemical Properties
Biological Activity
Methyl 3-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-2-Carboxylate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C14H12ClNO3S
- Molecular Weight : 309.77 g/mol
- CAS Number : 648859-85-2
The compound features a thiophene ring substituted with a chloromethyl group and an amide linkage, which is believed to contribute to its biological activities.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties.
Research Findings
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In vitro Studies : The compound was tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains.
These results indicate that the compound is particularly effective against MRSA strains, which are known for their resistance to multiple antibiotics .
Bacterial Strain MIC (μg/mL) Staphylococcus aureus (MSSA) 12.5 Staphylococcus aureus (MRSA) 6.25 Escherichia coli 25 Pseudomonas aeruginosa 50
Anticancer Activity
The anticancer potential of this compound has been explored through various mechanisms of action.
Case Studies
-
Cell Line Studies : The compound was evaluated in human cancer cell lines, including breast and colon cancer cells. It demonstrated significant cytotoxicity with IC50 values in the low micromolar range.
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, as evidenced by flow cytometry and caspase activity assays .
Cell Line IC50 (μM) MCF-7 (Breast Cancer) 8.0 HT-29 (Colon Cancer) 10.5
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes that are crucial in various biological pathways.
Enzyme Activity Data
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Enzyme Inhibition Assays : The compound was screened for its inhibitory effects on key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
These findings suggest that this compound may have anti-inflammatory properties, which could complement its antimicrobial and anticancer activities .
Enzyme Inhibition (%) at 100 μM COX-1 75 COX-2 80 LOX 65
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing Methyl 3-([3-(Chloromethyl)Benzoyl]Amino)Thiophene-2-Carboxylate, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves coupling 3-(chloromethyl)benzoyl chloride with a thiophene-2-carboxylate precursor under anhydrous conditions. Key steps include:
- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., hydrolysis of the chloromethyl group) .
- Solvent selection : Dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) under nitrogen atmosphere to stabilize reactive intermediates .
- Purification : Column chromatography with gradients (e.g., 23% EtOAc in petroleum ether) or reverse-phase HPLC (methanol-water gradients) improves yield and purity .
Q. How should researchers characterize this compound to confirm structural integrity?
- Key techniques :
- NMR spectroscopy :
- ¹H NMR : Look for signals at δ 3.8–4.2 ppm (methoxy group), δ 6.5–7.5 ppm (thiophene and aromatic protons), and δ 4.6–4.8 ppm (chloromethyl group) .
- ¹³C NMR : Peaks at ~165–170 ppm confirm ester and amide carbonyl groups .
- IR spectroscopy : Absorbances at 1720 cm⁻¹ (C=O ester), 1660 cm⁻¹ (amide C=O), and 680 cm⁻¹ (C-Cl) validate functional groups .
- Mass spectrometry : ESI-MS or HRMS should match the molecular ion [M+H]⁺ at m/z 310.0 (calculated for C₁₄H₁₂ClNO₃S) .
Q. What solvents and conditions are suitable for solubility and stability studies?
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or chlorinated solvents (CH₂Cl₂) .
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the chloromethyl group. Avoid prolonged exposure to light or moisture .
Advanced Research Questions
Q. How can researchers address conflicting spectral data during structural elucidation?
- Case study : Discrepancies in ¹H NMR integration ratios (e.g., aromatic vs. aliphatic protons) may arise from impurities or tautomerism.
- Resolution : Use DEPT-135 or HSQC experiments to assign carbons unambiguously .
- Comparative analysis : Cross-reference with synthesized analogs (e.g., methyl 3-aminothiophene-2-carboxylate derivatives) to identify unexpected peaks .
Q. What strategies are effective for studying the compound’s reactivity in nucleophilic substitution reactions?
- Experimental design :
- Substrate screening : Test reactivity with amines (e.g., N-methylethanamine) or thiols under mild conditions (0°C, 2–4 h) to replace the chloromethyl group .
- Kinetic analysis : Monitor reaction progress via LC-MS to determine rate constants and optimize catalyst use (e.g., K₂CO₃ for deprotonation) .
- Data interpretation : Compare yields (e.g., 35% for N-ethyl-N-methyl derivatives) to identify steric or electronic effects .
Q. How can impurities or degradation products be identified and quantified?
- Analytical methods :
- HPLC-DAD/UV : Use C18 columns with acetonitrile-water gradients to resolve impurities (e.g., hydrolyzed carboxylic acid derivatives) .
- LC-MS/MS : Detect trace impurities like Methyl 3-aminothiophene-2-carboxylate (a common hydrolysis byproduct) with LOQ < 0.1% .
- Reference standards : Utilize certified materials (e.g., Related Compound A, USP) for calibration .
Q. What mechanistic insights exist for its biological activity in antimicrobial studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
